molecular formula C6H11Cl2N3 B1381103 5-(Aminomethyl)pyridin-3-amine dihydrochloride CAS No. 59237-41-1

5-(Aminomethyl)pyridin-3-amine dihydrochloride

Cat. No. B1381103
CAS RN: 59237-41-1
M. Wt: 196.07 g/mol
InChI Key: UPRUPLWVGMRCML-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-3-amine dihydrochloride, with the CAS Number 59237-41-1, is a compound with the molecular weight of 196.08 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H . This indicates that the compound has a pyridine ring with an aminomethyl group attached.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Molecular Scaffold Development

5-(Aminomethyl)pyridin-3-amine dihydrochloride is utilized in the synthesis of various compounds, serving as a basis for the development of diverse molecular scaffolds. For instance, its derivatives have been used in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines through a two-step synthesis involving consecutive reactions with primary amines. These compounds, derived from a three-dimensional molecular scaffold, hold significance in medicinal chemistry due to their potential adaptability to biological targets' three-dimensional binding sites. This synthesis method is also conducive to preparing combinatorial libraries, leveraging the structural diversity of commercially available primary amines (Schmid, Schühle, & Austel, 2006).

Advancements in Synthesis Techniques

The field has also seen innovative synthesis techniques involving 5-(Aminomethyl)pyridin-3-amine dihydrochloride. For example, a natural product inspired method has been developed for rapid access to 3-(aminomethyl)pyridine via a one-pot reaction of 1-amidopyridin-1-ium salt with aminal, followed by reductive cleavage of the N-N bond. This approach, featuring C3-selective formal C-H activation of pyridine, demonstrates a traceless umpolung of the 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation. The method facilitates the generation of 1-amido-2-dialkylamino-1,2-dihydropyridine intermediates, showcasing an innovative approach to synthesizing 3-(aminomethyl)pyridine derivatives (Tang, Xiao, & Wang, 2017).

Applications in Medicinal Chemistry and Biology

The compounds synthesized using 5-(Aminomethyl)pyridin-3-amine dihydrochloride have been found to exhibit notable biological activities. Certain heterocyclic products, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have demonstrated antibacterial properties. This highlights the compound's role in developing new antibacterial agents and its potential contribution to combating bacterial infections (Frolova et al., 2011). Similarly, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines, underlining the potential of 5-(Aminomethyl)pyridin-3-amine dihydrochloride derivatives in oncology research and therapy (Chavva et al., 2013).

Safety And Hazards

The compound is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

5-(aminomethyl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUPLWVGMRCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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